Cas no 36207-49-5 (N-hydroxy2-aminopentanimidic acid)

N-hydroxy2-aminopentanimidic acid structure
36207-49-5 structure
Product Name:N-hydroxy2-aminopentanimidic acid
CAS No:36207-49-5
MF:C5H12N2O2
MW:132.160981178284
CID:296149
PubChem ID:5056756
Update Time:2025-10-31

N-hydroxy2-aminopentanimidic acid Chemical and Physical Properties

Names and Identifiers

    • Pentanamide,2-amino-N-hydroxy-
    • DL-NORVALINE HYDROXAMATE
    • N-Hydroxynorvalinamide
    • (+/-)-1-methylbutylamine
    • 1-methyl-butylamine
    • 2-amino-N-hydroxypentanamide
    • 2-amino-pentadecanoic acid
    • 2-Amino-pentadecansaeure
    • 2-amino-pentane
    • 2-aminopentanohydroxamic acid
    • 2-pentylamine
    • ACMC-20mc13
    • AGN-PC-000DWI
    • CTK0D5982
    • Pentadecanoic acid, 2-amino-
    • pentyl-2-amine
    • sec.-amylamine
    • DTXSID401309489
    • 36207-49-5
    • SCHEMBL247697
    • AS-82838
    • AMINO ACID HYDROXAMATES DL-NORVALINE HYDROXAMATE
    • N-hydroxy2-aminopentanimidic acid
    • AKOS026727877
    • 2-aminopentanohydroxamic
    • FT-0767870
    • Z1184862965
    • CHEMBL217927
    • (Z)-2-amino-N-hydroxypentanimidic acid
    • AMINOACIDHYDROXAMATESDL-NORVALINEHYDROXAMATE
    • EN300-108659
    • AKOS013309584
    • Inchi: 1S/C5H12N2O2/c1-2-3-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8)
    • InChI Key: YWQDCRINEFTEGQ-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC)N)NO

Computed Properties

  • Exact Mass: 132.08996
  • Monoisotopic Mass: 132.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 95
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 75.4Ų

Experimental Properties

  • PSA: 75.35

N-hydroxy2-aminopentanimidic acid Security Information

  • WGK Germany:3

N-hydroxy2-aminopentanimidic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C100148-10mg
N-hydroxy2-aminopentanimidic acid
36207-49-5
10mg
$ 70.00 2022-06-06
TRC
C100148-50mg
N-hydroxy2-aminopentanimidic acid
36207-49-5
50mg
$ 230.00 2022-06-06
TRC
C100148-100mg
N-hydroxy2-aminopentanimidic acid
36207-49-5
100mg
$ 340.00 2022-06-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B300173-100mg
N-hydroxy2-aminopentanimidic acid
36207-49-5 95%
100mg
¥4138.90 2023-09-04
Enamine
EN300-108659-0.05g
N-hydroxy2-aminopentanimidic acid
36207-49-5 95%
0.05g
$205.0 2023-10-27
Enamine
EN300-108659-0.1g
N-hydroxy2-aminopentanimidic acid
36207-49-5 95%
0.1g
$306.0 2023-10-27
Enamine
EN300-108659-0.25g
N-hydroxy2-aminopentanimidic acid
36207-49-5 95%
0.25g
$438.0 2023-10-27
Enamine
EN300-108659-0.5g
N-hydroxy2-aminopentanimidic acid
36207-49-5 95%
0.5g
$691.0 2023-10-27
Enamine
EN300-108659-1.0g
N-hydroxy2-aminopentanimidic acid
36207-49-5 95%
1.0g
$884.0 2023-07-07
Enamine
EN300-108659-2.5g
N-hydroxy2-aminopentanimidic acid
36207-49-5 95%
2.5g
$1735.0 2023-10-27

N-hydroxy2-aminopentanimidic acid Related Literature

  • 1. Complex formation equilibria between 2-amino-N-hydroxyacetamide and 2–amino-N-hydroxypentanamide and cobalt (II), nickel(II), copper(II), and hydrogen ions in aqueous solutions
  • 2. Design of transition metal chelates with biological activity. Potentiometric study of complex formation equilibria between 2-amino-N-hydroxy-3-(p-hydroxyphenyl) propanamide and nickel(II), copper(II), and hydrogen ions in aqueous solution
  • 3. Additions and corrections
    Enrico Leporati,Alistair G. Bingham,Hartmut B?gge,Achim Müller,Eric W. Ainscough,Andrew M. Brodie,Francesco Demartin,Maddalena Pizzotti,Francesca Porta,Sergio Cenini J. Chem. Soc. Dalton Trans. 1987 1583
  • 4. Pattern of transition-metal chelates with biological activity. Complex formation equilibria between α-amino-N-hydroxy-1H-imidazole-4-propanamide and cobalt(II), nickel(II), copper(II), and hydrogen lons in aqueous solution
  • 5. Potentiometric study on the complex-formation equilibria between 2-amino-N-hydroxyhexanamide and α-amino-1H-indole-3-N-hydroxypropanamide and cobalt(II), nickel(II), copper(II), and hydrogen ions in aqueous solution

Additional information on N-hydroxy2-aminopentanimidic acid

Comprehensive Overview of N-hydroxy-2-aminopentanimidic acid (CAS No. 36207-49-5): Properties, Applications, and Research Insights

N-hydroxy-2-aminopentanimidic acid (CAS 36207-49-5), a specialized organic compound, has garnered significant attention in biochemical and pharmaceutical research due to its unique structural features and potential applications. This hydroxamic acid derivative is characterized by a pentanimidic backbone with an N-hydroxy functional group, making it a versatile intermediate in synthetic chemistry. Researchers have explored its role as a metal chelator, particularly in studies involving enzyme inhibition and antioxidant mechanisms, aligning with current trends in redox biology and nutraceutical development.

The compound's CAS registry number 36207-49-5 serves as a critical identifier in chemical databases, facilitating precise literature searches. Its IUPAC name reflects its branched structure, while alternative nomenclature like 2-amino-N-hydroxypentanimidic acid may appear in cross-referenced studies. Recent patent analyses reveal growing interest in its derivatives for cosmeceutical formulations, particularly in anti-aging and skin barrier enhancement products – topics frequently searched in dermatological research portals.

From a molecular perspective, the N-hydroxy group in 36207-49-5 enables distinctive hydrogen bonding patterns, a feature extensively studied in computational chemistry simulations. Quantum mechanical calculations predict its conformational flexibility, which explains its adaptability in molecular recognition processes. These properties make it valuable for designing biomimetic catalysts, a hot topic in green chemistry circles seeking sustainable alternatives to traditional catalysts.

Analytical characterization of N-hydroxy-2-aminopentanimidic acid typically involves advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, methods frequently queried in analytical chemistry forums. Stability studies indicate optimal storage conditions at controlled temperatures, with particular attention to moisture sensitivity – practical information highly sought after by laboratory technicians and formulation scientists.

In metabolic studies, the compound's bioisosteric potential has been compared to natural amino acid analogs, sparking interest in its possible nutraceutical applications. This aligns with consumer-driven searches for "next-generation bioactive compounds" and "plant-based supplements". However, comprehensive clinical evaluations remain limited, representing both a research gap and opportunity for future investigations.

The synthesis of CAS 36207-49-5 typically involves hydroxylamine condensation reactions, with recent methodological improvements focusing on atom economy and reduced solvent waste – key phrases in sustainable chemistry literature. Process optimization studies frequently cite this compound as a model for evaluating green synthetic routes, reflecting the industry's shift toward Environmental, Social, and Governance (ESG) compliant production.

Emerging applications in agricultural chemistry explore its derivatives as potential biostimulants, coinciding with increased public interest in organic farming inputs. While not classified as a fertilizer, its structural motifs show promise in plant stress response modulation, a trending topic in agriscience research addressing climate adaptation strategies.

From a regulatory standpoint, N-hydroxy-2-aminopentanimidic acid maintains compliance with major chemical inventories (e.g., TSCA, REACH), though users frequently search for updated safety data sheets and handling guidelines. Industrial interest continues to grow, with particular attention to its scalability and cost-effective production methods – practical concerns dominating manufacturer discussions in specialty chemical forums.

The scientific community continues to investigate novel derivatives of 36207-49-5, particularly in structure-activity relationship (SAR) studies. These efforts align with pharmaceutical industry searches for privileged scaffolds in drug discovery. Recent computational docking studies suggest potential interactions with metalloenzyme targets, though in vivo validation remains an active area of research.

Quality control protocols for CAS 36207-49-5 emphasize rigorous HPLC purity testing, addressing the pharmaceutical industry's demand for high-precision analytical methods. This focus on characterization techniques reflects broader trends in quality by design (QbD) approaches, frequently searched by quality assurance professionals.

In material science applications, researchers have explored the compound's coordination chemistry for designing functional polymers. These investigations intersect with popular searches for smart materials and responsive coatings, particularly in nanotechnology circles. The compound's ability to form stable complexes with transition metals has prompted studies in catalytic nanomaterials development.

As analytical technologies advance, new studies employ high-resolution mass spectrometry (HRMS) to characterize degradation products of N-hydroxy-2-aminopentanimidic acid under various conditions. These stability profiles are crucial for formulators searching for compatibility data in multi-component systems, a common concern in product development teams.

The future research landscape for 36207-49-5 appears promising, with particular emphasis on its structure-property relationships and potential in precision chemistry applications. As the scientific community increasingly values molecular versatility, this compound's unique features position it as a valuable building block for innovative chemical solutions across multiple disciplines.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.